1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea
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Description
1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DMINDU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMINDU is a urea derivative that exhibits a unique chemical structure, which makes it a promising candidate for various research purposes.
Scientific Research Applications
Facile Entry into Polycyclic Meridianin Analogues
Research on the compound involves its utilization in synthesizing new families of meridianin analogues. These analogues are achieved through reactions involving methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various ureas, leading to high yields of 5-(indol-3-yl)-3-substituted-pyrimidine-2,4-diones. This process represents a straightforward method for accessing compounds with potential biological activities (Časar et al., 2005).
Development of Dynamin GTPase Inhibitors
Another significant application involves the focused library development of 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide derivatives as dynamin GTPase inhibitors. These inhibitors show promise in vitro and in cells for their potency against dynamin I and II, demonstrating potential therapeutic applications (Gordon et al., 2013).
Synthesis of Pyrimidine-4(3H)-ones
The compound also serves as a precursor in the synthesis of pyrimidine-4(3H)-ones, showcasing its versatility in organic synthesis. This application is highlighted by the reactions of methyl 3-(dimethylamino) acrylates containing various functional groups with amidines to produce substituted pyrimidones, demonstrating the compound's utility in creating diverse molecular architectures (Sokolenko et al., 2017).
Anticancer Agent Synthesis
Additionally, the compound has been explored in the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their derivatives as potential anticancer agents. This research emphasizes the compound's role in developing new therapeutic agents, demonstrating its relevance in medicinal chemistry (Gaudreault et al., 1988).
Mechanistic Studies in Bioconjugation
The mechanism of amide formation using carbodiimides in aqueous media has also been studied, with implications for bioconjugation. This research provides insights into the reactivity and applications of carbodiimides in biochemical and pharmaceutical fields, further showcasing the breadth of scientific research involving this compound (Nakajima & Ikada, 1995).
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-18(2)10-6-9-16-15(20)17-13-11-19(3)14-8-5-4-7-12(13)14/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKJPQFBAKBLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea |
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